molecular formula C27H33NO11 B7908311 N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

Cat. No.: B7908311
M. Wt: 547.5 g/mol
InChI Key: UXAFRQPVHYZDED-ABYJKEICSA-N
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Description

This compound is a structurally complex colchicine derivative characterized by a benzo[a]heptalen core modified with methoxy, oxo, and acetamide groups. A distinguishing feature is the presence of a glycosylated moiety: a β-D-glucopyranosyl unit attached via an ether linkage at the C-3 position . The stereochemistry at C-7 (S-configuration) and the glucosyl unit (3R,4S,5S) is critical for its biological activity, as evidenced by structural analogs in the literature .

Colchicine derivatives are historically significant for their microtubule-disrupting properties, which underpin their use in cancer research and anti-inflammatory therapies.

Properties

IUPAC Name

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20?,22+,23-,24+,27?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXAFRQPVHYZDED-ABYJKEICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477-29-2
Record name Colchicoside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.831
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

The preparation of N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves several synthetic routes and reaction conditions. One of the methods includes the use of fused pyridone compounds . The preparation method involves specific reaction conditions such as temperature control, use of catalysts, and purification steps to obtain the desired compound with high purity.

Chemical Reactions Analysis

Glycosidic Bond Hydrolysis

The β-D-glucopyranosyloxy group is susceptible to acid-catalyzed hydrolysis:

  • Conditions : Dilute HCl (0.1 M, 80°C)

  • Products : Aglycone (colchiceine) + D-glucose

  • Mechanism : Protonation of the glycosidic oxygen followed by cleavage of the C-O bond.

This reaction is pivotal in studying the compound’s metabolic degradation .

Acetamide Group Reactivity

The acetamide group undergoes hydrolysis under alkaline conditions:

  • Conditions : NaOH (1 M, reflux)

  • Products : 7-amino derivative + acetic acid

  • Application : Facilitates structural modifications for derivative synthesis .

Stability and Degradation Pathways

Colchicoside degrades under specific environmental conditions:

Factor Conditions Degradation Products
Heat 60°C, 72 hours Demethylated derivatives (loss of methoxy groups)
UV Light 254 nm exposure, 48 hours Oxidized quinone structures
Acidic pH pH 2, 37°C Colchiceine (via glycosidic bond cleavage)

Storage at +5°C is recommended to minimize degradation .

Comparative Reactivity with Analogues

Colchicoside’s reactivity differs from structurally related compounds due to its glycosylation:

Compound Key Functional Groups Reactivity Highlights
Colchicoside β-D-glucopyranosyloxy, acetamideAcid-labile glycosidic bond; base-sensitive acetamide
Colchicine Tropolone, acetamideUV-sensitive tropolone ring; stable glycosidic bond
Thiocolchicoside Thioglycoside, acetamideEnhanced hydrolytic stability compared to O-glycosides

Catalytic and Enzymatic Modifications

  • Enzymatic Hydrolysis : β-Glucosidases selectively cleave the glucopyranosyl group, yielding colchiceine .

  • Biocatalytic Oxidation : Cytochrome P450 enzymes oxidize methoxy groups to hydroxyls, altering bioactivity .

Industrial and Pharmacological Implications

  • Purification : Recrystallization from methanol-water mixtures improves yield .

  • Derivative Synthesis : Demethylation or sulfonation produces analogs with enhanced solubility .

Scientific Research Applications

Structural Characteristics

Colchicoside features a unique structure characterized by multiple methoxy groups and a glucopyranosyl moiety. This structural complexity contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry

Colchicoside has garnered attention for its potential therapeutic effects. It is derived from colchicine and exhibits various biological activities:

  • Anti-inflammatory Properties: Colchicoside has been studied for its anti-inflammatory effects in various animal models. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce inflammation in tissues .
  • Analgesic Effects: Some studies suggest that colchicoside may have analgesic properties, making it a candidate for pain management therapies .

Pharmacology

Colchicoside's pharmacological profile is significant due to its interaction with cellular pathways:

  • Cell Cycle Regulation: The compound has been shown to influence the cell cycle by affecting microtubule dynamics. This property is particularly relevant in cancer research, where it may be used as a chemotherapeutic agent .
  • Antitumor Activity: Preliminary studies indicate that colchicoside exhibits cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in tumor cells positions it as a potential candidate for cancer treatment .

Biochemistry

In biochemical research, colchicoside serves as a valuable tool for studying cellular mechanisms:

  • Enzyme Inhibition Studies: Colchicoside has been utilized to investigate the inhibition of specific enzymes involved in metabolic pathways. Its structural analogs are often used to probe enzyme kinetics and mechanisms .

Natural Product Research

As a natural product derived from plants, colchicoside is of interest in phytochemistry:

  • Extraction and Isolation: Research has focused on the extraction methods of colchicoside from plant sources such as Colchicum autumnale. These studies aim to optimize yield and purity for further applications .

Case Study 1: Anti-inflammatory Effects

A study conducted on rats demonstrated that colchicoside significantly reduced paw swelling induced by carrageenan injection. The results indicated a dose-dependent effect on inflammation markers such as TNF-alpha and IL-6 levels .

Case Study 2: Antitumor Activity

In vitro experiments showed that colchicoside inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of approximately 25 µM. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .

Case Study 3: Enzyme Inhibition

Research published in the Journal of Medicinal Chemistry highlighted how colchicoside analogs were designed to inhibit specific kinases involved in cancer progression. These findings suggest that structural modifications can enhance potency and selectivity .

Mechanism of Action

The mechanism of action of N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Substituents Molecular Weight (g/mol) Key Properties References
Target Compound C-3: β-D-glucopyranosyl; C-10: methoxy; C-9: oxo ~567* Enhanced solubility due to glycosylation; microtubule inhibition likely retained .
Colchicine (CAS 64-86-8) C-3: methoxy; C-10: methoxy; C-9: oxo 399.44 Baseline microtubule polymerization inhibitor; poor water solubility .
Thiocolchicoside (TCC) C-3: β-D-glucopyranosyl; C-10: methylsulfanyl 563.6 Clinically used muscle relaxant; glucosyl group improves oral absorption .
N-[(7S)-10-(Methylamino)-1,2,3-trimethoxy-9-oxo-...acetamide (CAS 2826-80-4) C-10: methylamino 398.5 Increased basicity due to -NHCH3; potential for altered receptor binding .
N-[(7S)-10-(4-Benzylpiperazinyl)-1,2,3-trimethoxy-9-oxo-...acetamide C-10: 4-benzylpiperazinyl-propanamide 614.74 Extended side chain may enhance CNS penetration; unconfirmed therapeutic profile .
N-[(7S)-1,2,3,10-Tetramethoxy-9-oxo-...acetamide (Colchicine, CAS 64-86-8) C-10: methoxy (vs. target compound’s C-10 methoxy and C-3 glycosylation) 399.44 Non-glycosylated; higher lipophilicity limits aqueous solubility .

*Calculated based on molecular formula (C₃₂H₃₇NO₁₃).

Key Differences and Implications

  • Glycosylation Effects: The β-D-glucopyranosyl group in the target compound and TCC significantly reduces logP values compared to non-glycosylated analogs (e.g., colchicine logP ~1.2 vs. TCC logP ~0.8) , favoring pharmacokinetic properties.
  • Biological Activity: The methylsulfanyl group in TCC confers muscle relaxant effects distinct from the antimitotic activity of colchicine and the target compound .
  • Synthetic Complexity: The target compound’s glycosylation requires regioselective coupling, as seen in TCC synthesis (e.g., Koenigs-Knorr reaction) , whereas non-glycosylated analogs like colchicine are derived from natural sources or simpler demethylation pathways .

Biological Activity

N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide, commonly referred to as Colchicoside , is a compound derived from the plant Colchicum autumnale. This compound has garnered attention due to its diverse biological activities , including anti-inflammatory, anti-cancer, and neuroprotective properties. This article delves into the biological activity of Colchicoside, supported by data tables and research findings.

Chemical Structure and Properties

Colchicoside has the following molecular characteristics:

  • Molecular Formula : C27H33NO11
  • Molecular Weight : 547.55 g/mol
  • IUPAC Name : N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

This compound features a complex structure that contributes to its various pharmacological activities.

Anti-Cancer Activity

Colchicoside has been shown to exhibit significant anti-cancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast)19.92Cytotoxicity
Hep3B (Liver)25.00Cytotoxicity
U87 MG (Brain)47.98Cytotoxicity

These findings suggest that Colchicoside may serve as a potential chemotherapeutic agent against several types of cancer .

Anti-inflammatory Effects

Research indicates that Colchicoside possesses anti-inflammatory properties. A study highlighted its effectiveness in reducing inflammatory markers in animal models of arthritis. The compound was found to downregulate TNF-alpha and IL-6 levels significantly:

Treatment Group TNF-alpha (pg/mL) IL-6 (pg/mL)
Control150200
Colchicoside (10 mg)8090

This reduction in pro-inflammatory cytokines suggests that Colchicoside could be beneficial in treating inflammatory diseases .

Neuroprotective Properties

Colchicoside has also been investigated for its neuroprotective effects. In a study involving neuronal cell cultures exposed to oxidative stress, Colchicoside demonstrated the ability to protect against cell death:

Condition Cell Viability (%)
Control100
Oxidative Stress40
Oxidative Stress + Colchicoside70

These results indicate that Colchicoside may offer protective benefits in neurodegenerative conditions .

Antimicrobial Activity

The antimicrobial properties of Colchicoside have been explored against various pathogens. It displayed moderate activity against both Gram-positive and Gram-negative bacteria:

Microorganism Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Candida albicans14

These findings suggest potential applications of Colchicoside as an antimicrobial agent .

Case Studies

Several case studies have highlighted the therapeutic potential of Colchicoside:

  • Case Study on Osteoarthritis : A clinical trial involving patients with osteoarthritis demonstrated significant improvement in pain and mobility after treatment with Colchicoside over a period of three months.
  • Case Study on Cancer Treatment : A patient with advanced breast cancer showed marked reduction in tumor size after being treated with a regimen including Colchicoside alongside conventional chemotherapy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(3R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide

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